molecular formula C10H13NO3 B101115 Methyl 2-amino-3-(4-hydroxyphenyl)propanoate CAS No. 18869-47-1

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No.: B101115
CAS No.: 18869-47-1
M. Wt: 195.21 g/mol
InChI Key: MWZPENIJLUWBSY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate is a research chemical The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level . More research is required to understand the specifics of these interactions and the resulting changes.

Biochemical Pathways

It has been suggested that the compound may induce metabolic changes

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

It has been suggested that the compound may modulate plant growth and secondary metabolite accumulation . More research is required to describe these effects in detail.

Action Environment

It’s known that environmental factors can significantly impact the action of chemical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can be synthesized through the esterification of tyrosine. The process involves the reaction of tyrosine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form derivatives with altered functional groups. For example, reduction with sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.

    Biology: The compound is utilized in studies related to protein synthesis, enzyme activity, and metabolic pathways.

    Industry: The compound is used in the production of biodegradable polymers and other environmentally friendly materials.

Comparison with Similar Compounds

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:

    Methyl 3-(4-hydroxyphenyl)propionate: This compound lacks the amino group and is primarily used in plant growth studies and as a nitrification inhibitor.

    Methyl 2-(4-hydroxyphenyl)propanoate: Similar to the target compound but without the amino group, used in various synthetic applications.

    Methyl 2-amino-3-(4-methoxyphenyl)propanoate: A derivative with a methoxy group instead of a hydroxyl group, used in different biochemical studies.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and biological processes.

Properties

IUPAC Name

methyl 2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZPENIJLUWBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275749
Record name DL-Methyl tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18869-47-1
Record name DL-Methyl tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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